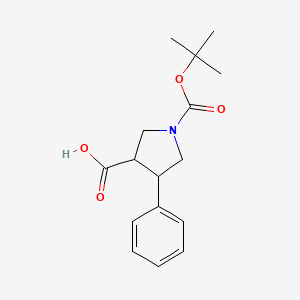

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

CAS No.: 956101-09-0

Cat. No.: VC8161534

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956101-09-0 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

| Standard InChI Key | KEWYECRQALNJJM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolidine ring with three key substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, protecting the secondary amine.

-

A phenyl group at the 4-position, contributing to hydrophobic interactions.

-

A carboxylic acid at the 3-position, enabling further functionalization.

Molecular Formula: C₁₆H₂₁NO₄

Molecular Weight: 291.34 g/mol

Stereochemistry: Trans-configuration confirmed via X-ray crystallography and NMR coupling constants (J = 8–10 Hz for adjacent protons) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–130°C | |

| Boiling Point | Decomposes above 200°C | |

| Solubility | DMSO, DMF, Chloroform | |

| LogP (Partition Coeff.) | 2.1 |

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Pyrrolidine Ring Formation: Cyclization of protected hydroxyproline derivatives.

-

Suzuki-Miyaura Coupling: Introduction of the phenyl group via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand) .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid moiety .

Industrial Optimization:

Stereochemical Control

-

Hydrogenation: Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively produces the trans-diastereomer (dr > 9:1) .

-

Computational Modeling: Density functional theory (DFT) predicts transition states to favor trans-configuration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Assignment |

|---|---|---|

| Boc methyl groups | 1.42 (s, 9H) | (CH₃)₃C |

| Phenyl protons | 7.32–7.26 (m, 5H) | Aromatic H |

| Pyrrolidine protons | 3.70–3.55 (m, 2H) | N-CH₂ |

| Carboxylic acid proton | 12.1 (br s, 1H) | COOH |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

|---|---|---|

| Boc carbonyl | 155.2 | C=O |

| Carboxylic acid carbonyl | 174.8 | COOH |

| Quaternary carbon | 80.1 | C(O)O-tert-butyl |

Infrared Spectroscopy (IR)

Biological Activity and Applications

Pharmacological Relevance

-

NMDA Receptor Modulation: Analogues exhibit Ki values of 0.6–0.9 µM for GluN1/GluN2A subtypes, suggesting potential in neurodegenerative disease research.

-

Antimalarial Activity: Pyrrolidine derivatives demonstrate EC₅₀ values of 20–50 nM against Plasmodium falciparum .

Industrial Applications

| Application | Role | Example Drug |

|---|---|---|

| Peptide Synthesis | Boc-protected intermediate | Velpatasvir |

| Protease Inhibitors | Core scaffold for binding site mimicry | HIV-1 protease |

| Hazard | Precautionary Measures |

|---|---|

| H302 (Oral toxicity) | Avoid ingestion; use PPE |

| H315/H319 (Skin/Eye) | Wear gloves and goggles |

| H335 (Respiratory) | Use in ventilated areas |

Storage: Stable at 2–8°C; sensitive to moisture .

Comparative Analysis with Analogues

Key Trend: Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding but reduce metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume